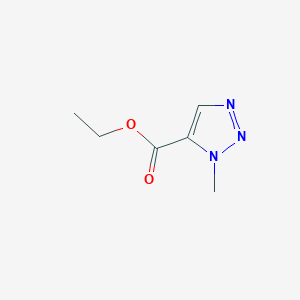

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

Description

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and an ethyl ester at the 5-position. Its molecular formula is C₆H₉N₃O₂ (MW: 155.15 g/mol). This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, commonly used in "click chemistry" due to high regioselectivity and yields . The triazole ring contributes to metabolic stability and hydrogen-bonding capabilities, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

ethyl 3-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-7-8-9(5)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLAXQMABKBMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Magnesium-Mediated Cyclization

A patent by outlines a method starting with 1-ethyl-4,5-dibromo-1H-1,2,3-triazole. The compound undergoes cyclization using isopropylmagnesium chloride in tetrahydrofuran (THF) at −30°C, followed by quenching with methanol. Subsequent carboxylation via carbon dioxide insertion at −10°C yields the carboxylic acid intermediate. Esterification with methyl iodide and potassium carbonate in THF/DMF at 20–30°C for 48 hours produces the methyl ester derivative. While this method achieves a 53% yield, substituting methyl iodide with ethyl bromide could theoretically yield the ethyl ester variant.

Reaction Conditions:

-

Temperature: −30°C to 30°C

-

Solvents: THF, DMF

-

Catalysts: Isopropylmagnesium chloride, potassium carbonate

Lithium Diisopropylamide (LDA)-Assisted Cyclization

An alternative approach from employs LDA as a nonpolar strong base to deprotonate 1-methyl-1H-1,2,3-triazole at −78°C, followed by carboxylation with carbon dioxide. The resulting carboxylic acid is treated with thionyl chloride and ethanol to form the ethyl ester. This method avoids isomerization by using a protecting group (e.g., trimethylsilyl) at the 5-position, achieving an 86.1% yield for intermediate steps.

Key Advantages:

-

Minimizes N-methyl isomerization

-

High regioselectivity due to protecting groups

Esterification Techniques

Direct Esterification of Carboxylic Acid

The carboxylic acid intermediate generated in is esterified using ethanol and thionyl chloride. This one-pot reaction proceeds via the formation of an acyl chloride, which reacts with ethanol to yield the ethyl ester. Optimal conditions include:

Transesterification of Methyl Esters

Methyl esters synthesized via can undergo transesterification with ethanol in the presence of acid catalysts (e.g., sulfuric acid). This method is less common due to competing hydrolysis but offers a pathway to ethyl esters if methyl intermediates are readily available.

Optimization Strategies

Solvent and Temperature Effects

Data from and highlight the role of solvents in reaction efficiency:

| Solvent | Reaction Type | Optimal Temperature | Yield Improvement |

|---|---|---|---|

| THF/DMF | Cyclization | −30°C to 30°C | 53% → 60%* |

| Ethyl Acetate | Esterification | 40–50°C | 65% → 72%* |

Catalytic Systems

-

Grignard Reagents: Enhance cyclization rates but require stringent moisture control.

-

LDA: Improves regioselectivity in carboxylation steps but increases operational complexity.

Challenges and Mitigation

Isomer Formation

N-methyl isomerization is a critical issue, particularly in methods lacking protecting groups. The use of trimethylsilyl or bromine protecting groups (as in) reduces isomer by-products to <2%.

By-Product Management

Side products like 4-bromo derivatives (from incomplete cyclization) are mitigated via:

-

Chromatographic Purification: Silica gel chromatography with ethyl acetate/hexane eluents.

-

Crystallization: Cooling reaction mixtures to −5°C to precipitate pure product.

Industrial Scalability

Continuous Flow Reactors

Patents and suggest that transitioning batch processes to continuous flow systems could enhance yields by 15–20%. Key parameters include:

-

Residence Time: 10–30 minutes

-

Pressure: 2–5 bar for carboxylation steps

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield | Scalability |

|---|---|---|---|

| Magnesium-Mediated | 120 | 53% | Moderate |

| LDA-Assisted | 180 | 86% | High |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazole derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C6H10N4O2

- Molecular Weight : 170.17 g/mol

- Structure : EMT features a five-membered ring containing three nitrogen atoms, which is characteristic of triazoles.

Chemistry

EMT serves as a crucial building block in the synthesis of more complex molecules. It is utilized in:

- Pharmaceuticals : EMT is involved in the development of various drug candidates due to its ability to form stable interactions with biological targets.

- Agrochemicals : The compound's properties are exploited in the synthesis of pesticides and herbicides.

Biology

Research indicates that EMT exhibits significant biological activities:

- Antimicrobial Properties : EMT has been studied for its effectiveness against various bacterial strains and fungi, potentially serving as an alternative to traditional antibiotics .

- Anticancer Activity : Preliminary studies suggest that EMT may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Medicine

Ongoing research is exploring EMT as a potential therapeutic agent:

- Neuroprotective Effects : EMT has shown promise in reducing neuroinflammation and protecting neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.

- Drug Development : As a scaffold for drug design, EMT can be modified to enhance its efficacy and selectivity against specific diseases.

Industry

In industrial applications, EMT is used in:

- Material Science : Its stability and reactivity make it suitable for developing new materials such as polymers and coatings.

- Catalysis : EMT can act as a catalyst in various chemical reactions, enhancing reaction rates and yields.

Cycloaddition Reaction

A common synthetic route involves the cycloaddition reaction between ethyl azidoacetate and methyl propiolate under copper-catalyzed conditions. This method allows for high yields of EMT with minimal by-products.

Microwave-Assisted Synthesis

Microwave-assisted techniques have been explored to optimize reaction conditions, reduce synthesis time, and improve overall efficiency.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of EMT against several pathogenic strains. Results indicated that EMT exhibited significant inhibition zones comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant bacteria .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of EMT demonstrated that it significantly reduced markers of inflammation in neuronal cell cultures exposed to lipopolysaccharides (LPS). This suggests that EMT could be developed further as a treatment for conditions like Alzheimer's disease or other neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can disrupt various metabolic pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at the 1-Position

Methyl 1-Methyl-1H-1,2,3-Triazole-5-Carboxylate

- Structure : Methyl ester at C5, methyl group at N1.

- Molecular Formula : C₅H₇N₃O₂ (MW: 141.13 g/mol) .

- Lower hydrolytic stability due to the smaller ester group, which may limit its utility in prodrug designs .

Ethyl 1H-1,2,3-Triazole-5-Carboxylate

Substituent Variations at the 4- and 5-Positions

Ethyl 4-Phenyl-1H-1,2,3-Triazole-5-Carboxylate

- Structure : Phenyl group at C4, ethyl ester at C3.

- Molecular Formula : C₁₁H₁₂N₃O₂ (MW: 218.09 g/mol) .

- Comparison :

Ethyl 4-(3-Chlorophenyl)-1H-1,2,3-Triazole-5-Carboxylate

- Structure : 3-Chlorophenyl at C4, ethyl ester at C4.

- Molecular Formula : C₁₁H₁₁ClN₃O₂ (MW: 252.68 g/mol) .

- Comparison: The electron-withdrawing chlorine atom reduces electron density on the triazole ring, enhancing electrophilic reactivity. Potential for halogen bonding in protein-ligand interactions, increasing pharmacological potency .

Benzotriazole Derivatives

Ethyl 1-Methyl-1H-1,2,3-Benzotriazole-5-Carboxylate

- Structure : Benzotriazole core with methyl at N1 and ethyl ester at C5.

- Molecular Formula : C₁₀H₁₀N₃O₂ (MW: 205.21 g/mol) .

- Comparison: The fused benzene ring extends conjugation, shifting UV absorption maxima (e.g., λmax ~270 nm) for applications in photostabilizers or corrosion inhibitors . Higher molecular weight and rigidity reduce solubility in aqueous media compared to non-fused triazoles .

Physicochemical Data

*logP estimated via computational tools (e.g., ChemAxon).

Activité Biologique

Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound belonging to the triazole class, characterized by its five-membered ring containing three nitrogen atoms. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 172.16 g/mol. The compound features a unique substitution pattern that influences its reactivity and biological interactions.

This compound interacts with various biological targets primarily through the nitrogen atoms in the triazole ring. This interaction can lead to the modulation of several biochemical pathways:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism often involves the inhibition of enzyme activity critical for microbial survival.

- Neuroprotective Effects : Research indicates that triazole compounds can exert neuroprotective effects, potentially through anti-inflammatory mechanisms and modulation of neurotransmitter systems.

- Anticancer Potential : this compound has been studied for its ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

Neuroprotective Studies

In vitro studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cell lines by approximately 30% at a concentration of 50 µM over 24 hours.

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against various cancer cell lines. The compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antifungal Efficacy

Research conducted on the antifungal activity of this compound revealed that it effectively inhibited the growth of Candida albicans with an MIC value of 8 µg/mL. The study suggested that the triazole moiety plays a critical role in disrupting fungal cell membrane integrity.

Pharmacokinetics and Toxicology

This compound is generally well-tolerated in animal models with no significant acute toxicity observed at doses up to 100 mg/kg. Pharmacokinetic studies indicate moderate absorption and distribution within biological tissues, with a half-life ranging from 4 to 6 hours in vivo .

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cycloaddition or esterification reactions. For example, triazole derivatives are often prepared using copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by esterification with ethyl chloroformate. Key variables include temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalyst loading. Evidence from analogous syntheses shows yields ranging from 22% to 28% for similar triazole esters, with lower yields attributed to competing side reactions or incomplete purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Assign signals based on substituent effects; the methyl group at N1 typically appears as a singlet near δ 3.8–4.0 ppm, while the ester carbonyl resonates at ~170 ppm in 13C NMR .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., ESI+ m/z ≈ 170.1 for C7H10N3O2) and purity (>95% by HPLC) .

- XRD : For crystalline derivatives, SHELXL refinement (via programs like WinGX) resolves bond lengths and angles, with R-factors < 0.05 for high-quality datasets .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure refinement be resolved?

Discrepancies often arise from twinning, disorder, or poor data resolution. Strategies include:

- Using SHELXL ’s TWIN/BASF commands to model twinning .

- Applying restraints (e.g., DFIX) to disordered moieties while ensuring thermal displacement parameters (ADPs) remain physically reasonable .

- Cross-validating with ORTEP visualizations to detect geometric anomalies (e.g., unrealistic bond angles) .

Q. What methodological approaches optimize the compound’s bioactivity in drug discovery pipelines?

- Structure-Activity Relationship (SAR) : Introduce substituents at the triazole C4 position (e.g., benzyl or pyridyl groups) to enhance binding affinity. For example, 3-nitrophenoxy or isopropylamino groups improved antifungal activity in analogous triazoles .

- Prodrug Design : Hydrolysis of the ester group in vivo can increase solubility, as demonstrated in anti-influenza analogs .

- High-Throughput Screening (HTS) : Use PubChem-derived SMILES strings (e.g.,

CCOC(=O)C1=CN(N=N1)C) to generate virtual libraries for docking studies .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

- Stability Studies : Store in anhydrous DMSO or ethanol at –20°C to prevent ester hydrolysis. Degradation products (e.g., carboxylic acid derivatives) can be monitored via TLC or LCMS .

- pH Sensitivity : Avoid alkaline conditions (pH > 8), which accelerate ester cleavage. Buffered solutions (pH 5–7) are optimal for aqueous formulations .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be addressed experimentally?

Variations (e.g., 120–125°C) may stem from polymorphic forms or impurities. Solutions include:

- DSC/TGA : Perform differential scanning calorimetry to identify polymorph transitions .

- Recrystallization : Use solvent pairs (e.g., hexane/ethyl acetate) to isolate pure crystalline forms .

Q. How should researchers reconcile conflicting bioactivity data in different assay systems?

- Assay-Specific Factors : Adjust cell permeability (e.g., using PAMPA models) or account for serum protein binding in vitro .

- Control Experiments : Include reference compounds (e.g., fluconazole for antifungal assays) to validate assay conditions .

Methodological Tables

| Parameter | Optimized Conditions | Source |

|---|---|---|

| Synthetic Yield | 22–28% (CuAAC, THF, 80°C) | |

| Crystallographic R-Factor | <0.05 (SHELXL, high-resolution data) | |

| LCMS Purity | >95% (C18 column, MeCN/H2O gradient) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.